molecular formula C12H24ClN3O B026275 3-Methyl-4-n-nonylsydnonimine hydrochloride CAS No. 19951-50-9

3-Methyl-4-n-nonylsydnonimine hydrochloride

Cat. No. B026275
CAS RN: 19951-50-9
M. Wt: 261.79 g/mol
InChI Key: CRYMQNCOGJZOPC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-n-nonylsydnonimine hydrochloride, also known as SIN-1, is a synthetic compound that has been widely used in scientific research for its unique properties. It is a nitric oxide (NO) donor, which means it can release NO in a controlled manner. This property has made it a valuable tool in studying the effects of NO in various biological systems.

Mechanism Of Action

3-Methyl-4-n-nonylsydnonimine hydrochloride releases NO in a controlled manner, which activates the enzyme guanylate cyclase in the target cells. This leads to the production of cyclic guanosine monophosphate (cGMP), which in turn causes vasodilation and other physiological effects.

Biochemical And Physiological Effects

3-Methyl-4-n-nonylsydnonimine hydrochloride has been shown to have a variety of biochemical and physiological effects, depending on the target cells and tissues. It can induce vasodilation, reduce platelet aggregation, and inhibit the production of inflammatory cytokines. It has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

3-Methyl-4-n-nonylsydnonimine hydrochloride has several advantages as a research tool. It can release NO in a controlled and predictable manner, which allows for precise experimentation. It is also relatively stable and easy to handle in the laboratory. However, it has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be influenced by other factors such as pH and temperature.

Future Directions

There are several future directions for research involving 3-Methyl-4-n-nonylsydnonimine hydrochloride. One area of interest is the development of new NO donors with improved properties, such as increased stability and specificity. Another area is the investigation of the role of NO in various disease processes, such as cancer and neurodegenerative diseases. Additionally, 3-Methyl-4-n-nonylsydnonimine hydrochloride could be used to study the effects of NO in combination with other drugs or therapies, to determine potential synergistic effects.

Synthesis Methods

The synthesis of 3-Methyl-4-n-nonylsydnonimine hydrochloride involves the reaction of 3-methyl-4-nitrosoaniline with nonylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 3-Methyl-4-n-nonylsydnonimine hydrochloride.

Scientific Research Applications

3-Methyl-4-n-nonylsydnonimine hydrochloride has been used in various scientific studies to investigate the role of NO in different biological processes. It has been shown to have a vasodilatory effect on blood vessels, which can be useful in the treatment of cardiovascular diseases. It has also been used to study the effects of NO on neurotransmission and inflammation.

properties

CAS RN

19951-50-9

Product Name

3-Methyl-4-n-nonylsydnonimine hydrochloride

Molecular Formula

C12H24ClN3O

Molecular Weight

261.79 g/mol

IUPAC Name

3-methyl-4-nonyloxadiazol-3-ium-5-amine;chloride

InChI

InChI=1S/C12H24N3O.ClH/c1-3-4-5-6-7-8-9-10-11-12(13)16-14-15(11)2;/h3-10,13H2,1-2H3;1H/q+1;/p-1

InChI Key

CRYMQNCOGJZOPC-UHFFFAOYSA-M

SMILES

CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-]

Canonical SMILES

CCCCCCCCCC1=C(ON=[N+]1C)N.[Cl-]

synonyms

3-methyl-4-nonyl-1-oxa-2-aza-3-azoniacyclopenta-2,4-dien-5-amine chlor ide

Origin of Product

United States

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